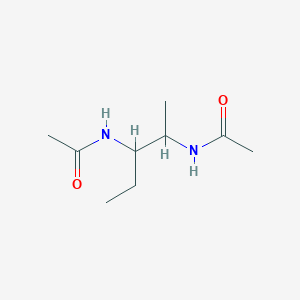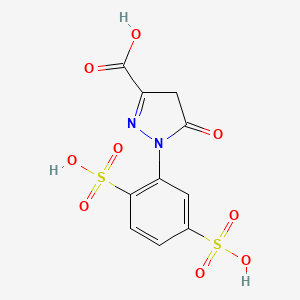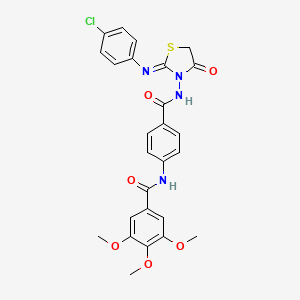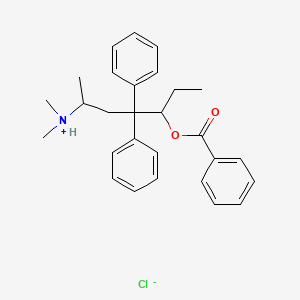![molecular formula C43H84N4O2 B13782897 Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis- CAS No. 70055-52-6](/img/structure/B13782897.png)
Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE is a chemical compound with the molecular formula C43H84N4O2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE typically involves the reaction of stearic acid with diethylenetriamine and acrylonitrile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential role in cell signaling and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The cyanoethyl group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DIPALMITAMIDE
- N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DIOLEAMIDE
Uniqueness
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE is unique due to its specific fatty acid chain length (stearic acid) and the presence of the cyanoethyl group. These structural features confer distinct physical and chemical properties, making it particularly useful in applications requiring high stability and specific reactivity .
Properties
CAS No. |
70055-52-6 |
|---|---|
Molecular Formula |
C43H84N4O2 |
Molecular Weight |
689.2 g/mol |
IUPAC Name |
N-[2-[2-cyanoethyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C43H84N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)45-37-40-47(39-33-36-44)41-38-46-43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35,37-41H2,1-2H3,(H,45,48)(H,46,49) |
InChI Key |
FKQHSBAADFHUQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


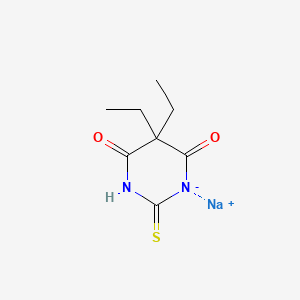
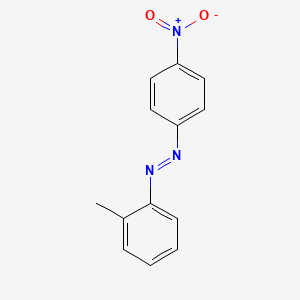
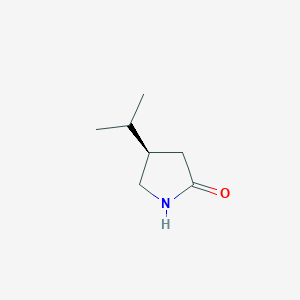
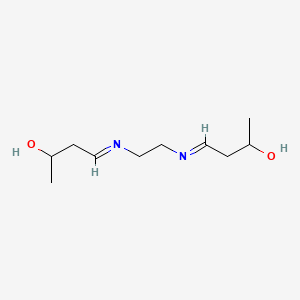
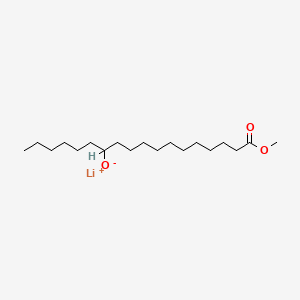
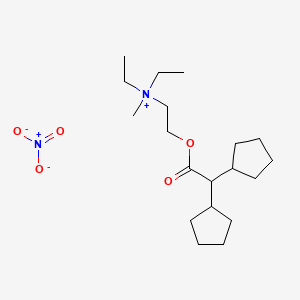
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)
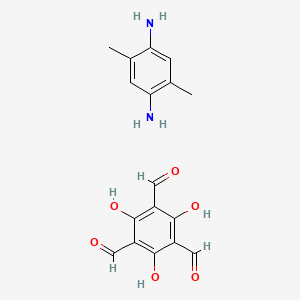
![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
